![molecular formula C5H6ClN3O B6166426 4-aminopyrimidine-5-carbaldehyde hydrochloride CAS No. 1311254-78-0](/img/no-structure.png)
4-aminopyrimidine-5-carbaldehyde hydrochloride
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Overview
Description
4-Aminopyrimidine-5-carbaldehyde hydrochloride (APCH) is a chemical compound that has been extensively studied for its potential applications. It is also known as 4-Amino-5-formylpyrimidine .
Synthesis Analysis
Unsubstituted 4-aminopyrimidine-5-carbaldehyde is obtained by the reduction of 4-aminopyrimidine-5-carbonitrile by the action of Raney nickel in HCO2H or by the action of hydrogen over Pd/C in an acidic medium (aqueous HCl or CF3COOH), as well as by hydrogenation of 4-amino-6-chloropyrimidine-5-carbaldehyde .Chemical Reactions Analysis
The specific chemical reactions involving 4-aminopyrimidine-5-carbaldehyde hydrochloride are not explicitly mentioned in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-aminopyrimidine-5-carbaldehyde include a molecular weight of 123.11, and it is a solid at room temperature. It has a melting point of 187-193 °C and should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Fused Pyrimidines
This compound is used in the synthesis of various fused pyrimidines, which are important in medicinal chemistry for their potential pharmacological properties. Examples include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines .
VEGFR-2 Inhibitors
4-Aminopyrimidine-5-carbaldehyde derivatives have been studied as effective and selective inhibitors of VEGFR-2, which is a target for anti-cancer drugs .
Mechanism of Action
Target of Action
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a derivative of aminopyrimidine . The pyrimidine ring system is common in nature and is a component of many biologically active compounds, making it an important pharmacophore for the development of new drugs . .
Mode of Action
It’s known that aminopyrimidine derivatives can participate in hetero-annulation reactions, which are useful for obtaining fused pyrimidines . These reactions involve the interaction of aminopyrimidine aldehydes and ketones with other compounds to form complex structures .
Biochemical Pathways
Aminopyrimidine derivatives are known to be precursors to fused pyrimidines, which have a wide spectrum of biological activity . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and others .
Result of Action
It’s known that aminopyrimidine derivatives and their synthetic analogs have a wide spectrum of biological activity .
Action Environment
It’s known that the reactivity of substituents in pyrimidines can be influenced by the presence of nucleophilic reagents .
Safety and Hazards
The safety information for 4-aminopyrimidine-5-carbaldehyde includes hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using personal protective equipment as required .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminopyrimidine-5-carbaldehyde hydrochloride involves the reaction of 4-aminopyrimidine with formic acid and sodium nitrite to form 4-nitroso-pyrimidine-5-carboxylic acid. This intermediate is then reduced with sodium dithionite to form 4-aminopyrimidine-5-carboxylic acid, which is subsequently converted to the aldehyde by reaction with phosphorous oxychloride and water. The aldehyde is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "4-aminopyrimidine", "formic acid", "sodium nitrite", "sodium dithionite", "phosphorous oxychloride", "water", "hydrochloric acid" ], "Reaction": [ "4-aminopyrimidine is reacted with formic acid and sodium nitrite to form 4-nitroso-pyrimidine-5-carboxylic acid.", "4-nitroso-pyrimidine-5-carboxylic acid is reduced with sodium dithionite to form 4-aminopyrimidine-5-carboxylic acid.", "4-aminopyrimidine-5-carboxylic acid is reacted with phosphorous oxychloride and water to form 4-aminopyrimidine-5-carbaldehyde.", "4-aminopyrimidine-5-carbaldehyde is reacted with hydrochloric acid to form the hydrochloride salt of the final product, 4-aminopyrimidine-5-carbaldehyde hydrochloride." ] } | |
CAS RN |
1311254-78-0 |
Molecular Formula |
C5H6ClN3O |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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